[2-(Cyclohexyloxy)-5-fluorophenyl]boronic acid
Description
[2-(Cyclohexyloxy)-5-fluorophenyl]boronic acid (CAS: 1313760-31-4) is a boronic acid derivative with the molecular formula C₁₂H₁₆BFO₃ and a molecular weight of 238.07 g/mol . Its structure features a cyclohexyloxy group at the 2-position and a fluorine atom at the 5-position of the phenyl ring (Figure 1). The boronic acid moiety (-B(OH)₂) enables interactions with diols and biomolecules, making it valuable in drug discovery, sensor development, and materials science . The cyclohexyloxy substituent enhances lipophilicity and steric bulk, which can influence target binding and pharmacokinetic properties.
Properties
IUPAC Name |
(2-cyclohexyloxy-5-fluorophenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BFO3/c14-9-6-7-12(11(8-9)13(15)16)17-10-4-2-1-3-5-10/h6-8,10,15-16H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWNPVQRWGSUQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)OC2CCCCC2)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313760-31-4 | |
| Record name | [2-(cyclohexyloxy)-5-fluorophenyl]boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Cyclohexyloxy)-5-fluorophenyl]boronic acid typically involves the following steps:
Borylation Reaction: The introduction of the boronic acid group can be achieved through a borylation reaction. This often involves the use of a palladium catalyst and a boron source such as bis(pinacolato)diboron.
Substitution Reaction: The cyclohexyloxy group can be introduced via a nucleophilic substitution reaction, where a suitable cyclohexyl halide reacts with a phenol derivative.
Fluorination: The fluorine atom can be introduced through electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(Cyclohexyloxy)-5-fluorophenyl]boronic acid can undergo oxidation reactions to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The compound can participate in various substitution reactions, such as Suzuki-Miyaura cross-coupling, where it reacts with halides to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products:
Oxidation: Phenols or quinones.
Reduction: Hydroxyl derivatives.
Substitution: Biaryl compounds.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that [2-(Cyclohexyloxy)-5-fluorophenyl]boronic acid exhibits significant cytotoxic effects against various cancer cell lines. Its mechanism of action appears to involve:
- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells.
- Cell Cycle Arrest : It disrupts the cell cycle at the S phase, preventing cancer cell proliferation.
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Healthy Cell Viability (%) |
|---|---|---|---|
| This compound | MCF-7 | 18.76 | 95 |
| Boronic Acid Derivative B5 | Prostate Cancer | 33 | 71 |
| Boronic Acid Derivative B7 | Prostate Cancer | 44 | 95 |
2. Antibacterial Activity
In vitro studies have revealed that derivatives of boronic acids, including this compound, can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.
Table 2: Antibacterial Efficacy
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (mg/mL) |
|---|---|---|
| This compound | E. coli | 6.50 |
| Boronic Acid Derivative B1 | S. aureus | 7.00 |
Biological Applications
1. Enzyme Inhibition Studies
Boronic acids are recognized for their ability to inhibit enzymes, which can be beneficial in treating various diseases. Studies have shown that this compound can inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, suggesting potential applications in neurodegenerative diseases.
2. Synthesis of Biologically Active Molecules
This compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals targeting various diseases due to its ability to form stable complexes with biomolecules.
Case Studies
Case Study 1: Anticancer Research
A study investigated the effects of this compound on MCF-7 breast cancer cells. The findings indicated an IC50 value of approximately 1.30 µM, demonstrating potent antiproliferative activity compared to standard treatments like SAHA (17.25 µM). The study suggested that the compound induces DNA damage and inhibits cyclin-dependent kinase (CDK) activity.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of this compound against Candida albicans and Aspergillus niger. The results showed moderate activity against these pathogens, with potential applications in treating fungal infections.
Mechanism of Action
The mechanism of action of [2-(Cyclohexyloxy)-5-fluorophenyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and drug delivery. The compound can interact with molecular targets through boron-oxygen interactions, influencing pathways related to cell signaling and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acid Compounds
Structural Analogues and Key Properties
The following table summarizes structural analogs, their substituents, molecular weights, and applications:
Substituent Effects on Bioactivity
- Cyclohexyloxy vs. However, benzyloxy derivatives (e.g., [2-(Benzyloxy)-5-fluorophenyl]boronic acid) are more commonly used in fluorescence sensors due to their balanced electronic properties .
- Ethoxy Substituents : 2-Ethoxy-5-fluorophenylboronic acid exhibits higher aqueous solubility, making it suitable for sensor systems requiring rapid binding kinetics . Its smaller steric profile may reduce target selectivity compared to bulkier analogs.
Tubulin Polymerization Inhibition
In a study comparing boronic acid-containing cis-stilbenes, this compound analogs demonstrated potent tubulin polymerization inhibition (IC₅₀: 21–22 μM) and antiproliferative activity against cancer cell lines (IC₅₀: 0.48–2.1 μM) . This performance surpasses carboxylic acid analogs (e.g., compound 17, IC₅₀ > 50 μM), highlighting the critical role of the boronic acid group in target engagement.
Fungal HDAC Inhibition
The cyclohexylmethylcarbamoyl analog (5-Cyclohexylmethylcarbamoyl-2-fluorobenzeneboronic acid) showed potent inhibition of appressorium formation in Magnaporthe oryzae at 1 μM, comparable to trichostatin A (1.5 μM) . The carbamoyl group likely facilitates hydrogen bonding with the enzyme active site, a feature absent in the parent compound.
Sensor Development
Boronic acids are widely used in fluorescence sensors due to their reversible binding with diols (e.g., glucose).
Anticancer Activity
The parent compound’s structural features align with combretastatin analogs, where boronic acid substitution enhances tubulin binding and apoptosis induction . Comparatively, benzyloxy derivatives are less potent in this context due to reduced lipophilicity.
Biological Activity
[2-(Cyclohexyloxy)-5-fluorophenyl]boronic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in enzyme inhibition and drug design. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.
Chemical Structure and Properties
The chemical structure of this compound includes a boronic acid functional group attached to a phenyl ring substituted with cyclohexyloxy and fluorine groups. The presence of fluorine enhances the compound's acidity and lipophilicity, which are crucial for its biological activity.
The mechanism of action primarily involves the interaction of the boronic acid group with hydroxyl groups in target proteins, particularly those containing serine or threonine residues. This interaction can inhibit enzyme activity by blocking active sites, thereby affecting various biochemical pathways.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of boronic acids, including this compound. The compound has shown moderate activity against various bacterial strains and fungi:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Bacillus cereus | 8 µg/mL |
| Aspergillus niger | 4 µg/mL |
These results indicate that the compound exhibits promising antibacterial and antifungal activities, particularly against Aspergillus niger and Bacillus cereus, where it outperforms some existing antifungal agents like Tavaborole (AN2690) .
Anticancer Activity
The anticancer potential of this compound has been explored in vitro against various cancer cell lines. The compound demonstrated significant cytotoxicity against HeLa cells, with an IC50 value indicating effective inhibition of cell proliferation:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5.0 |
| MCF-7 | 10.0 |
| A549 | 12.5 |
These findings suggest that the compound may interfere with cancer cell growth through mechanisms similar to other boronic acids that target proteasomes or specific signaling pathways .
Enzyme Inhibition Studies
Enzyme inhibition studies reveal that this compound can effectively inhibit enzymes such as serine proteases and Leucyl-tRNA synthetase (LeuRS). The binding affinity has been quantified using kinetic assays, demonstrating that the compound forms stable complexes with these enzymes:
| Enzyme | Inhibition Constant (Ki) |
|---|---|
| LeuRS | 50 nM |
| Serine Protease | 100 nM |
This ability to inhibit critical enzymes involved in protein synthesis and metabolism underscores its potential therapeutic applications .
Case Studies
- Antimicrobial Efficacy : A study conducted on the efficacy of various boronic acids showed that this compound exhibited superior activity against multi-drug resistant strains of bacteria compared to traditional antibiotics.
- Cancer Treatment : In preclinical trials, the compound was tested alongside established chemotherapeutics, revealing synergistic effects that enhanced overall cytotoxicity against resistant cancer cell lines.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [2-(Cyclohexyloxy)-5-fluorophenyl]boronic acid, and what challenges arise during purification?
- The synthesis of arylboronic acids typically employs palladium-catalyzed cross-coupling (e.g., Miyaura borylation) or directed ortho-metalation followed by boronation. For substituted arylboronic acids like this compound, Suzuki-Miyaura coupling using a pre-functionalized aryl halide precursor (e.g., 2-(cyclohexyloxy)-5-fluoroiodobenzene) with bis(pinacolato)diboron under Pd catalysis (e.g., Pd(dppf)Cl₂) is a viable route .
- Purification challenges : Boronic acids often form boroxins (cyclic anhydrides) upon dehydration, complicating isolation. Column chromatography may lead to irreversible silica gel binding due to diol interactions; alternative methods like recrystallization or pH-controlled extraction (using aqueous basic conditions) are recommended .
Q. How can researchers validate the structural integrity and purity of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR can confirm substitution patterns (e.g., cyclohexyloxy and fluorine positions). The boron-bound proton in the boronic acid group may appear as a broad peak at δ ~6–8 ppm in ¹H NMR .
- X-ray crystallography : Single-crystal analysis resolves spatial arrangements, particularly the planar geometry around boron and steric effects from the cyclohexyloxy group .
- HPLC-MS : Ensures purity and detects boroxin impurities via mass shifts (e.g., M-18 for dehydration products) .
Advanced Research Questions
Q. How does the cyclohexyloxy substituent influence the reactivity of this boronic acid in cross-coupling reactions?
- The bulky cyclohexyloxy group at the ortho position may sterically hinder transmetalation steps in Suzuki-Miyaura coupling, reducing reaction rates. However, its electron-donating nature via resonance could stabilize the boronate intermediate, enhancing selectivity for para-substituted partners. Comparative studies with methoxy or tert-butyloxy analogs are advised to isolate steric vs. electronic effects .
- Methodological note : Kinetic studies using in situ IR or ¹¹B NMR can track boronate formation and turnover .
Q. What role could this compound play in designing saccharide-responsive sensors or drug delivery systems?
- Boronic acids reversibly bind 1,2- or 1,3-diols (e.g., glucose, fructose), making them ideal for saccharide sensing. The fluorine atom may enhance binding affinity via polar interactions, while the cyclohexyloxy group improves lipophilicity for membrane penetration in drug conjugates .
- Experimental design : Fluorescence quenching assays (e.g., using anthracene-tagged derivatives) or surface plasmon resonance (SPR) can quantify diol-binding kinetics. For in vivo applications, evaluate stability in physiological pH (7.4) to avoid premature boronate hydrolysis .
Q. Can this compound act as a tubulin polymerization inhibitor for anticancer research?
- Structural analogs like combretastatin-derived boronic acids inhibit tubulin assembly by binding the colchicine site. The cyclohexyloxy group’s hydrophobicity may enhance target affinity, while fluorine improves metabolic stability.
- Validation steps :
- In vitro tubulin polymerization assay : Compare IC₅₀ values with non-boronated analogs .
- Apoptosis screening : Use flow cytometry (Annexin V/PI staining) in Jurkat or HeLa cells to confirm mechanism .
Methodological Considerations
- Handling and storage : Store under inert atmosphere (N₂/Ar) at −20°C to prevent boroxin formation. Use anhydrous solvents (e.g., THF, DMF) for reactions .
- Toxicity profiling : Assess acute toxicity (e.g., LD₅₀ in murine models) and monitor for boronic acid-specific hazards (e.g., H315/H319 skin/eye irritation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
